2,4,6-三氟苯甲醚

描述

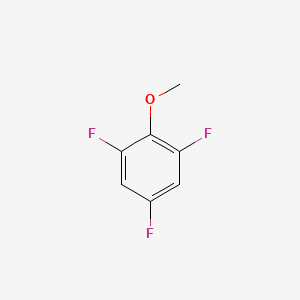

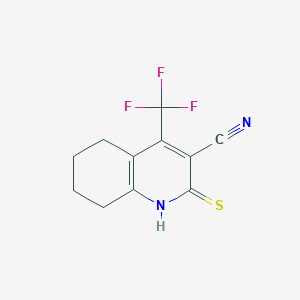

2,4,6-Trifluoroanisole is a fluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. While the provided papers do not directly discuss 2,4,6-Trifluoroanisole, they provide insights into the behavior of similar compounds, which can be used to infer some of the properties and reactivity of 2,4,6-Trifluoroanisole.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 2,4,6-Trifluoroanisole typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This suggests that a similar approach could be used to synthesize 2,4,6-Trifluoroanisole, starting from an appropriate fluorinated benzene derivative and an alkoxide.

Molecular Structure Analysis

The molecular structure of fluorinated anisoles is influenced by the electron-withdrawing effect of the fluorine atoms. In the case of 2,3,5,6-tetrafluoroanisole, the gas-phase electron diffraction and quantum chemical calculations revealed a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane . This suggests that in 2,4,6-Trifluoroanisole, the fluorine atoms could similarly influence the orientation of the methoxy group, potentially leading to a non-planar structure.

Chemical Reactions Analysis

The reactivity of electron-deficient aromatic compounds like 2,4,6-Trifluoroanisole can be explored through the behavior of similar compounds. For example, 2,4,6-Trinitroanisole undergoes reactions with alkoxide ions to yield products of kinetic and thermodynamic control . This indicates that 2,4,6-Trifluoroanisole may also exhibit interesting reactivity with nucleophiles, potentially leading to regioselective substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trifluoroanisole can be inferred from related compounds. The presence of fluorine atoms significantly affects the electronic properties of the molecule, as seen in the photophysical properties of hyperbranched polyfluorenes containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core . The electron-withdrawing nature of fluorine likely lowers the LUMO energy level and affects the absorption and emission spectra. Additionally, the identification of 2,4,6-tribromoanisole in wines indicates that halogenated anisoles can have low perception thresholds and can be responsible for off-odors . This suggests that 2,4,6-Trifluoroanisole may also have a distinct odor profile and could be detected at low concentrations.

科学研究应用

结构分析

几何结构:Federsel 等人(2001 年)使用气体电子衍射、微波光谱和基质红外光谱等方法对 α,α,α-三氟苯甲醚 C6H5OCF3 的几何结构进行了综合研究。他们发现垂直构象异构体(O–CF3 键垂直于苯环平面)是气相中的主要形式 (Federsel 等人,2001 年)。

旋转光谱:Kang 等人(2014 年)和 López(2014 年)研究了三氟苯甲醚的旋转光谱,证实了 CF3 基团相对于苯环的垂直构象。这种理解对于预测分子在各种环境中的行为至关重要 (Kang 等人,2014 年); (López,2014 年)。

化学行为和稳定性

化学相互作用:Yanagisawa 等人(1993 年)探索了 α,α,α-三氟苯甲醚的自发单分子解离反应,提供了对各种条件下化学稳定性和行为的见解。此类研究对于理解化合物在不同环境中的反应性至关重要 (Yanagisawa 等人,1993 年)。

反应中的亲电性:El Guesmi 等人(2008 年)研究了芳香三氟甲磺酰基化合物(如 2,6-双(三氟甲磺酰基)-4-硝基苯甲醚)的亲电性,有助于理解它们在 sigma 络合过程中的行为。这项研究对于预测三氟苯甲醚衍生物在各种化学反应中的行为至关重要 (El Guesmi 等人,2008 年)。

环境影响和检测

衍生物的环境归宿:Hawari 等人(2015 年)研究了相关化合物 2,4-二硝基苯甲醚 (DNAN) 及其还原产物的环境行为。了解三氟苯甲醚等此类化合物的环境归宿对于评估生态风险和实施安全措施至关重要 (Hawari 等人,2015 年)。

在葡萄酒和药品中的检测:Asfandiarov 等人(2017 年)对 2,4,6-三氯苯甲醚和 2,4,6-三溴苯甲醚进行了研究,提供了可能适用于快速检测葡萄酒和制药行业中三氟苯甲醚相关化合物的方法 (Asfandiarov 等人,2017 年)。

属性

IUPAC Name |

1,3,5-trifluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRIBYUOFAKHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Record name | 2,4,6-trifluoroanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380303 | |

| Record name | 2,4,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluoroanisole | |

CAS RN |

219998-30-8 | |

| Record name | 2,4,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219998-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

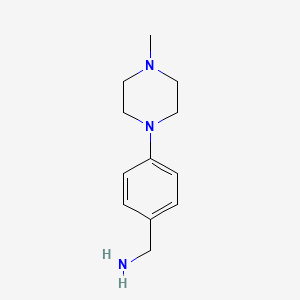

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

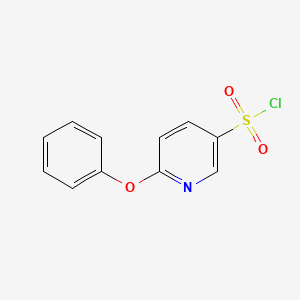

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

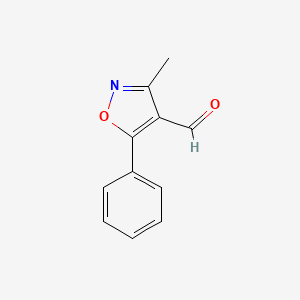

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)